4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine
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Overview
Description
4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of a bromophenyl group, a furan ring, and a triazole moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the bromophenyl or furan rings.
Scientific Research Applications
4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The bromophenyl and furan rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[5-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine: Similar structure but with a methyl group instead of a furan ring.
4-[5-[(4-Bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine: Contains a phenyl group instead of a furan ring.
Uniqueness
The presence of the furan ring in 4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine distinguishes it from other similar compounds
Biological Activity
The compound 4-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine is a complex organic molecule that has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H13BrN4OS. Its structure includes a pyridine ring, a triazole moiety, and various substituents that contribute to its biological properties. The presence of the bromophenyl group and the methylsulfanyl group enhances its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been evaluated in vitro using peripheral blood mononuclear cells (PBMCs). It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds similar to this triazole derivative have shown a decrease in TNF-α production by approximately 44–60% at higher concentrations . This suggests potential applications in treating inflammatory diseases.
Antiproliferative Activity
In addition to its antimicrobial and anti-inflammatory effects, the compound has shown antiproliferative activity against various cancer cell lines. Studies indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that modifications in the triazole ring can enhance cytotoxic effects against specific cancer types .
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
Anti-inflammatory | Reduces TNF-α production by 44–60% in PBMCs. |
Antiproliferative | Inhibits proliferation in cancer cell lines. |
Study 1: Evaluation of 1,2,4-Triazole Derivatives
A study focused on synthesizing new derivatives of 1,2,4-triazoles revealed that compounds structurally similar to This compound exhibited low toxicity in PBMC cultures while effectively modulating cytokine release. The most promising derivatives showed significant immunomodulatory effects without substantial cytotoxicity .
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications in the triazole structure led to enhanced antibacterial activity. Compounds with bromophenyl substituents exhibited particularly strong effects against resistant strains .
Properties
Molecular Formula |
C19H15BrN4OS |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-[5-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15BrN4OS/c20-16-5-3-14(4-6-16)13-26-19-23-22-18(15-7-9-21-10-8-15)24(19)12-17-2-1-11-25-17/h1-11H,12-13H2 |
InChI Key |
LSMUMXHAQMWLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
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